Cas no 1356582-67-6 (benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate)

ベンジル N-(1R,2S)-2-ヒドロキシ-1,2-ジフェニルエチルカルバメートは、キラルな構造を有する有機化合物であり、不斉合成や医薬品中間体としての応用が期待されています。(1R,2S)配置のヒドロキシ基とフェニル基が立体選択性を高め、触媒や不斉補助剤として優れた性能を発揮します。高い光学純度と安定性を兼ね備えており、複雑な分子構築における立体化学制御に有用です。カルバメート保護基としての特性も有し、官能基選択的な反応が可能となります。特に医薬品開発分野で、生理活性化合物の合成前駆体として重要な役割を果たします。

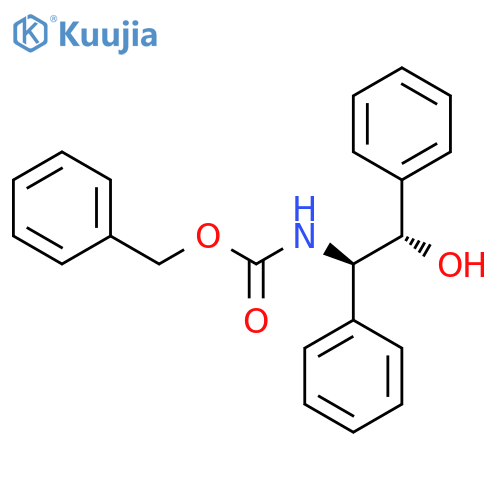

1356582-67-6 structure

商品名:benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate

benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28298141

- 1356582-67-6

- N-[(alphaR,betaS)-alpha-Phenyl-beta-hydroxyphenethyl]carbamic acid benzyl ester

- benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate

- Carbamic acid, N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-, phenylmethyl ester

- benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate

-

- インチ: 1S/C22H21NO3/c24-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)23-22(25)26-16-17-10-4-1-5-11-17/h1-15,20-21,24H,16H2,(H,23,25)/t20-,21+/m1/s1

- InChIKey: FNGLFWBDAFAQAG-RTWAWAEBSA-N

- ほほえんだ: O[C@@H](C1C=CC=CC=1)[C@@H](C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 347.15214353g/mol

- どういたいしつりょう: 347.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 410

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

- 密度みつど: 1.206±0.06 g/cm3(Predicted)

- ふってん: 541.9±50.0 °C(Predicted)

- 酸性度係数(pKa): 11.39±0.46(Predicted)

benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28298141-0.5g |

benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |

1356582-67-6 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28298141-10.0g |

benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |

1356582-67-6 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28298141-5g |

benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |

1356582-67-6 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28298141-10g |

benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |

1356582-67-6 | 10g |

$5221.0 | 2023-09-07 | ||

| Enamine | EN300-28298141-0.1g |

benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |

1356582-67-6 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28298141-1.0g |

benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |

1356582-67-6 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28298141-0.05g |

benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |

1356582-67-6 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28298141-0.25g |

benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |

1356582-67-6 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28298141-5.0g |

benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |

1356582-67-6 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28298141-2.5g |

benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |

1356582-67-6 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 |

benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

1356582-67-6 (benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量